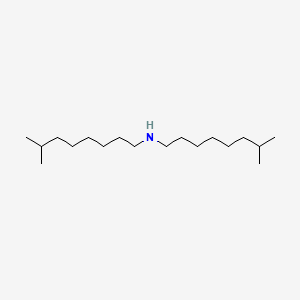
Diisononylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisononylamine is a chemical compound with the molecular formula C18H39N. . This compound is characterized by its branched structure, which contributes to its unique chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diisononylamine can be synthesized through the reductive amination of ketones and aldehydes using ammonia as the nitrogen source. This process typically employs an iron catalyst, which is both reusable and selective . The reaction conditions include the use of ammonia dissolved in water and a specific iron complex for the catalyst synthesis.
Industrial Production Methods
In industrial settings, the preparation of isononanamine, N-isononyl- involves the isomerization of isononanol under the action of a catalyst in a fixed bed reactor. The reaction conditions include a hydrogen-oil volume ratio of 10:1 to 300:1, a reaction temperature of 200-320°C, and a reaction pressure of 0.1-1.0 MPa . This method is advantageous due to its mild reaction conditions and low investment cost.
Analyse Des Réactions Chimiques
Types of Reactions
Diisononylamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert isononanamine into corresponding oxides.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in substitution reactions to form derivatives such as N-nitrosothis compound.
Common Reagents and Conditions
Common reagents used in these reactions include ammonia, hydrogen, and various catalysts such as iron complexes. The conditions vary depending on the desired reaction, but they generally involve moderate temperatures and pressures.
Major Products
The major products formed from these reactions include primary amines, oxides, and substituted derivatives like N-nitrosothis compound .
Applications De Recherche Scientifique
Diisononylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of lubricants, plasticizers, and other industrial products
Mécanisme D'action
The mechanism of action of isononanamine, N-isononyl- involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is known that the compound can undergo oxidative and reductive transformations, which may influence its biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Nitrosodiisononylamine: A derivative of isononanamine with similar structural features.
Isononyl Isononanoate: An ester of 3,5,5-trimethylhexanoic acid with similar branched structure.
Uniqueness
This compound is unique due to its branched structure and versatile chemical reactivity. This makes it suitable for a wide range of applications, from industrial production to scientific research.
Propriétés
Numéro CAS |
28454-70-8 |
|---|---|
Formule moléculaire |
C18H39N |
Poids moléculaire |
269.5 g/mol |
Nom IUPAC |
7-methyl-N-(7-methyloctyl)octan-1-amine |
InChI |
InChI=1S/C18H39N/c1-17(2)13-9-5-7-11-15-19-16-12-8-6-10-14-18(3)4/h17-19H,5-16H2,1-4H3 |
Clé InChI |
KHFRJOPGKUBZLL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCNCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-Aminoethyl)-3-bromo-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8716186.png)
![1-Oxaspiro[2.11]tetradecane](/img/structure/B8716194.png)
![Acetamide,N-[2-[3,4-dihydro-7-[[[(3R,4R)-4-[4-[3-[(2-methoxyphenyl)methoxy]propoxy]phenyl]-3-piperidinyl]oxy]methyl]-1(2H)-quinolinyl]ethyl]-](/img/structure/B8716201.png)
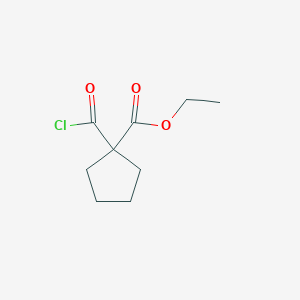
![4-(4-Methoxyphenyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B8716209.png)
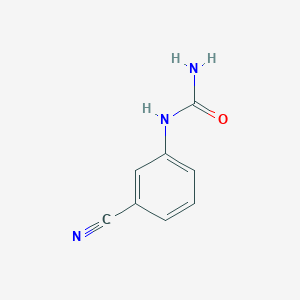
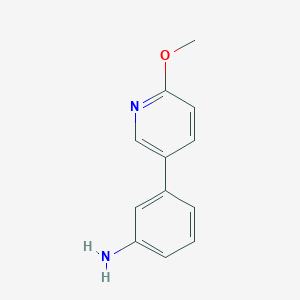

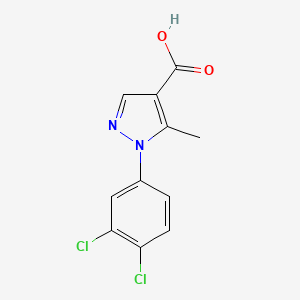
![Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]-](/img/structure/B8716265.png)
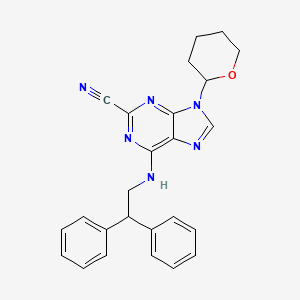
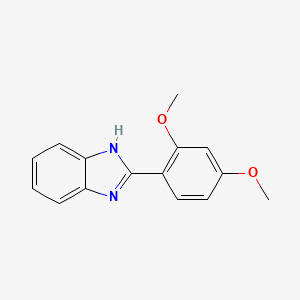
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B8716281.png)
![Tert-butyl 4-[(4-acetylphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B8716282.png)
